molecular formula C15H24N4O2 B2533575 N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide CAS No. 2379986-29-3

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide

货号 B2533575
CAS 编号: 2379986-29-3
分子量: 292.383
InChI 键: WYZHNVFKOXSHIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in recent years due to its potential as a targeted therapy for cancer patients.

作用机制

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide selectively inhibits BTK by binding to its active site, which prevents the activation of downstream signaling pathways. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of other kinases that are involved in BCR signaling, including AKT and ERK.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent antitumor activity in various types of cancer. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and it has also been shown to enhance the activity of other anticancer agents, such as proteasome inhibitors and dexamethasone.

实验室实验的优点和局限性

One of the main advantages of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide is its specificity for BTK, which makes it a promising targeted therapy for cancer patients. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its lack of selectivity for specific cancer types, which may limit its efficacy in certain patient populations.

未来方向

There are several future directions for the research and development of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the effectiveness of this compound in cancer treatment. Another area of interest is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment for individual patients. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials, with the ultimate goal of bringing this promising therapy to cancer patients in need.

合成方法

The synthesis of N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide involves a multi-step process that starts with the reaction of 5-methylpyrimidine-2-carboxylic acid with tert-butylamine to form tert-butyl 5-methylpyrimidine-2-carboxylate. This compound is then reacted with 1-bromo-4-(hydroxymethyl)piperidine to form this compound. The final product is obtained after purification by column chromatography.

科学研究应用

N-Tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied in preclinical models of cancer, including multiple myeloma, lymphoma, and leukemia. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor (BCR) signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are often involved in the development of various types of cancer.

属性

IUPAC Name

N-tert-butyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-11-9-16-13(17-10-11)21-12-5-7-19(8-6-12)14(20)18-15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZHNVFKOXSHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。